molecular formula C23H26O10 B1649277 Andrographidin A CAS No. 113963-37-4

Andrographidin A

Cat. No. B1649277
M. Wt: 462.4 g/mol
InChI Key: HTJQSWAVTHDBPX-PHKHNSMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Andrographidin A is a compound with the molecular formula C23H26O10 . It is one of the bioactive constituents derived from the plant Andrographis paniculata, which is widely used in traditional Chinese and Indian medicine .


Synthesis Analysis

The biosynthesis of active ingredients in Andrographis paniculata, including Andrographidin A, is regulated and controlled by genes . The expression of diterpene lactone-related genes was found to be the highest in leaves and the lowest in roots .


Molecular Structure Analysis

Andrographidin A has a molecular weight of 462.447 Da and a mono-isotopic mass of 462.152588 Da . It has 6 defined stereocenters .


Physical And Chemical Properties Analysis

Andrographidin A has a density of 1.4±0.1 g/cm3, a boiling point of 746.9±60.0 °C at 760 mmHg, and a flash point of 258.8±26.4 °C . It has 10 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Neuroprotective Potential in Alzheimer's Disease

Andrographolide, a major component of Andrographis paniculata, shows promise as a natural product for treating Alzheimer's disease. It protects PC12 cells from β-amyloid-induced cell death and activates autophagy, involving the Nrf2-mediated p62 signaling pathway (Gu et al., 2018).

Cancer Therapy Enhancement

Andrographolide enhances the chemosensitivity of cancer cells to doxorubicin by inhibiting the JAK-STAT3 pathway, a novel anticancer function suggesting its use in combination with chemotherapeutic agents (Zhou et al., 2010).

Anti-inflammatory Properties

Andrographolide exhibits potent anti-inflammatory effects by inhibiting NF-κB activation through covalent modification, making it a potential treatment for inflammatory disorders (Xia et al., 2004).

Anticancer Activity via Apoptosis Induction

It activates apoptosis in human cancer cells through the extrinsic death receptor pathway, highlighting its potential as an anticancer agent (Zhou et al., 2006).

Inhibition of Hepatoma Cancer Cells

Andrographolide inhibits VEGFA expression in hepatoma cancer cells, offering potential in hepatoma cancer treatment (Shi et al., 2017).

Potential in Diabetic Cardiomyopathy Treatment

This compound ameliorates diabetic cardiomyopathy in mice, suggesting its therapeutic potential in treating this condition (Liang et al., 2018).

Inhibition of Colorectal Carcinoma Cell Migration and Invasion

Andrographolide can inhibit the migration and invasion of colorectal carcinoma Lovo cells, presenting a new mechanism for its anti-cancer activity (Shi et al., 2009).

properties

IUPAC Name

(2S)-7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-7,9,13,16,18-20,23-24,26-28H,8,10H2,1-2H3/t13-,16+,18+,19-,20+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJQSWAVTHDBPX-PHKHNSMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC4C(C(C(C(O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Andrographidin A

CAS RN

113963-37-4
Record name Andrographidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANDROGRAPHIDIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD098V596T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
W Winarningsih - Gaceta Medica de Caracas, 2021 - repository.unusa.ac.id
… The Pa values of 0.906 for the active ingredient andrographidin A and 0.944 for wogonin 5-glucoside indicated that the bitter plant has a strong effect as an anaphylatoxin receptor …
Number of citations: 3 repository.unusa.ac.id
A BHATTACHARYA - researchgate.net
Herbal medicines are emerging as potential sources of treatment for many ailments. Crude extract often shows greater efficacy and minimum side effects as compared to conventional …
Number of citations: 0 www.researchgate.net
MT Qamar, UA Ashfaq, K Tusleem, A Mumtaz… - Pak. J. Pharm …, 2017 - researchgate.net
Dengue infection is prevailing among the people not only from the developing countries but also from the developed countries due to its high morbidity rate around the globe. Hence, …
Number of citations: 35 www.researchgate.net
M Rafi, DA Septaningsih, AH Karomah… - Biodiversitas Journal of …, 2021 - smujo.id
… A total of 14 flavonoid compounds were identified in the samples used, such as apigenin, luteolin, methoxy flavone derivatives, and andrographidin A. Quantitatively, the relative content …
Number of citations: 4 smujo.id
Z Aldurrah, FSM Kauli, NA Rahim, Z Zainal… - … and Physiology Part C …, 2023 - Elsevier
… All compounds were detected in negative mode except Apigenin 7,4’-dimethyl ether; the other two are flavonoid glycosides, ie Andrographidin A and Apigenin-7-O-β-D-glucuronide. 5,4’…
Number of citations: 2 www.sciencedirect.com
NC Nisha, S Sreekumar, CK Biju - Int J Pharm Pharm Sci, 2016 - researchgate.net
Objective: To validate the cobra venom detoxification activity in Andrographis paniculata and identification of lead molecules. Methods: The structures of phytochemicals were procured …
Number of citations: 13 www.researchgate.net
A Das, A Debbarma, DK Mandal, M Karunakaran… - Agri-IndiaTODAY - agriindiatoday.in
… Its roots are used in Japan to extract a variety of flavonoids, including andrographidin A, B, C, D, E, and F, whose quantity ranges from 0.015 to 0.15 percent. Arabinogalactan proteins …
Number of citations: 3 www.agriindiatoday.in
M Nishchitha, JS Hiremath, G Ankad… - Journal of …, 2018 - phytojournal.com
… In Japan, its roots are used for extraction of several flavonoids such as andrographidin A, B, C, D, E, F and whose content varies from 0.015 – 0.15 per cent. Kalmegh forms the principle …
Number of citations: 2 www.phytojournal.com
JM Al-Khayri, S Dubey, G Thirumoorthy, P Nagella… - Molecules, 2023 - mdpi.com
A number of phytochemicals have been identified as promising drug molecules against a variety of diseases using an in-silico approach. The current research uses this approach to …
Number of citations: 1 www.mdpi.com
YK Salimi, Z Wathoni, NI Ischak… - Jurnal Kimia Sains …, 2023 - ejournal.undip.ac.id
COVID-19 is a disease that caused a prolonged pandemic in many countries caused by the SARS-CoV-2 virus. This study aims to identify the antiviral potential of secondary …
Number of citations: 1 ejournal.undip.ac.id

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